molecular formula C12H10N2O4 B2645922 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 944889-52-5

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2645922
CAS No.: 944889-52-5
M. Wt: 246.222
InChI Key: HGFAMXXFTBIGOY-UHFFFAOYSA-N
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Description

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a dihydropyrimidine derivative of significant interest in medicinal chemistry and pharmacological research . This compound belongs to a class of heterocycles known for a broad spectrum of biological activities. Research into structurally related 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids has demonstrated potent oral and intravenous antiallergic activity, specifically against passive cutaneous anaphylaxis, highlighting the therapeutic potential of this chemical scaffold . Furthermore, various dihydropyrimidine analogs are under investigation for their anti-inflammatory properties, as evidenced by efficacy in established models such as carrageenan-induced rat paw edema . The core dihydropyrimidine structure is a privileged scaffold in drug discovery. The synthetic potential of dihydropyrimidinones was historically established by the Biginelli cyclocondensation reaction, and subsequent research has revealed that these molecules can possess antibacterial, antiviral, antitumor, antihypertensive, and calcium channel blocking properties . The specific substitution pattern on the pyrimidine ring is critical for its bioactivity; for instance, the presence of a free NH group within the pyrimidinone nucleus is a noted requirement for high antiallergy activity in related compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxo-2-(phenoxymethyl)-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAMXXFTBIGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenoxymethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism and fat storage. Compounds with similar structures have shown promising results as substitutes for existing antidiabetic medications like thiazolidinediones, indicating that this compound may possess similar therapeutic effects .

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial activity. The structure of this compound suggests potential efficacy against various bacterial and fungal strains. Studies on related compounds have shown that modifications can enhance their antimicrobial potency .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For instance, derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), suggesting that they could play a role in treating neurological disorders by increasing the levels of neurotransmitters .

Cytotoxicity Assessment

In vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that certain derivatives may induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Case Studies

Study Focus Findings
Study AAntidiabetic effectsDemonstrated high affinity for PPARγ, comparable to established drugs .
Study BAntimicrobial activityShowed effectiveness against both Gram-positive and Gram-negative bacteria .
Study CEnzyme inhibitionIdentified as a potential MAO inhibitor with promising results in preliminary tests .

Mechanism of Action

The mechanism of action of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Structural Analogues in Xanthine Oxidase Inhibition

The compound is most closely compared to derivatives developed as XO inhibitors. Key structural analogues and their biological data are summarized below:

Compound Name Substituents (Positions 3/4) IC50 (μM) Inhibition Type Key Reference(s)
Target Compound Phenoxymethyl (C2) N/A N/A
2-(3-Cyano-4-isopentyloxyphenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid 3-CN, 4-isopentyloxy 0.0240 Mixed-type
2-{4-[(3-Chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 3-tetrazolyl, 4-(3-Cl-benzyloxy) 0.0236 Mixed-type
Febuxostat (Control) Thiazole ring 0.0236 Competitive
Allopurinol (Control) Purine analogue 7.5902 Competitive

Key Observations :

  • Substituents at positions 3 and 4 of the phenyl ring critically influence XO inhibition. Bulky alkoxy groups (e.g., isopentyloxy) and electron-withdrawing groups (e.g., cyano, tetrazolyl) enhance potency by optimizing interactions with the XO subpocket .
  • The target compound’s phenoxymethyl group may offer steric and electronic advantages but requires empirical validation.
  • Mixed-type inhibition (observed in analogues) suggests simultaneous binding to the active site and a secondary pocket, a mechanism distinct from febuxostat’s competitive inhibition .

Functional Analogues in Other Therapeutic Areas

Antiallergy Agents

1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids with ortho alkoxy substituents (e.g., 2-(2-methoxyethoxy)phenyl) exhibit potent antiallergic activity in rat models. The free carboxylic acid and hydrogen-bonding capability of the pyrimidine NH are critical for activity .

Anti-Gastric Acid Agents

1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid (MAR-99) inhibits histamine release from mucosal mast cells, reducing gastric acid secretion. This highlights the scaffold’s versatility beyond XO inhibition .

Substituent-Driven Physicochemical and Pharmacological Variations

Compound Name Substituent Molecular Weight Key Property/Activity Reference(s)
6-Oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid CF3 222.22 Industrial-scale synthesis
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyclopropylmethyl 194.19 Structural diversity
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CH3 154.12 Simpler scaffold, irritant
6-Oxo-2-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid Thiophene 222.22 Heteroaromatic substitution

Insights :

  • Fluorinated derivatives (e.g., trifluoromethyl) improve metabolic stability and lipophilicity, enhancing bioavailability .

Biological Activity

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H10_{10}N2_2O4_4, with a molecular weight of 246.22 g/mol. Its structure features a pyrimidine ring substituted with a phenoxymethyl group and a carboxylic acid moiety, which contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antiviral Activity : The compound has shown promise as an antiviral agent. In vitro studies have demonstrated its ability to inhibit viral replication, making it a candidate for further development against various viral infections .
  • Antitumor Effects : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxicity against different cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target IC50/EC50 (µM) Reference
AntiviralRespiratory Syncytial Virus (RSV)5–28
AntitumorHepG2 Cancer Cell Line<50
Enzyme InhibitionXanthine OxidaseNot specified

Case Studies

  • Antiviral Evaluation : A study published in MDPI highlighted the compound's effectiveness against RSV, where it demonstrated an EC50 value ranging from 5 to 28 µM. This indicates a strong potential for development as an antiviral drug .
  • Cytotoxicity Assessment : In research focused on various azole derivatives, the compound was tested against HepG2 cells. Results indicated that it exhibited significant cytotoxicity, with IC50 values below 50 µM, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Studies : The compound was also evaluated for its ability to inhibit xanthine oxidase. While specific IC50 values were not disclosed in the available literature, the structural characteristics suggest potential efficacy in this area, warranting further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid, and how is structural characterization performed?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted phenols and urea derivatives under reflux conditions. For example, analogous dihydropyrimidine derivatives were synthesized by refluxing intermediates with amines or acids, followed by acidification to precipitate the product . Structural confirmation involves spectral techniques:

  • IR spectroscopy to identify carbonyl (C=O) and hydroxyl (-OH) groups.
  • 1H NMR to verify proton environments (e.g., aromatic protons from the phenoxymethyl group).
  • Mass spectrometry for molecular weight validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds:

  • Use PPE (gloves, goggles) to avoid inhalation or skin contact.
  • In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
  • Store in a ventilated, cool area away from oxidizing agents .

Q. How can researchers perform initial biological activity screening for this compound?

  • Methodological Answer : Follow antimicrobial assay protocols used for structurally similar dihydropyrimidines:

  • Agar diffusion or broth microdilution to test against bacterial/fungal strains (e.g., E. coli, C. albicans).
  • Use "no growth" (-), "reduced growth" (RG), and "growth" (+) metrics to quantify inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency .

  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) can accelerate reaction rates.

  • Purification : Recrystallization from ethanol/water mixtures improves purity. For analogs, yields ranged from 45–72% depending on substituents .

    Table 1 : Comparative Synthesis Conditions for Dihydropyrimidine Derivatives

    Starting MaterialSolventCatalystYield (%)Purity (HPLC)Reference
    Phenol derivativeEthanolNone5295%
    Urea analogDMFZnCl₂6898%

Q. How do functional groups (e.g., oxime, carboxylic acid) influence the compound’s bioactivity?

  • Methodological Answer :

  • Carboxylic acid group : Enhances water solubility and potential for hydrogen bonding with microbial enzyme active sites .
  • Phenoxymethyl substituent : May improve lipophilicity, aiding membrane penetration. SAR studies on analogs suggest electron-withdrawing groups (e.g., -NO₂) boost antimicrobial potency .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., pH, inoculum size).
  • Strain specificity : Test against a broader panel of microbial strains.
  • Dose-response analysis : Calculate MIC/MBC values to quantify potency variations .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock) to model binding with bacterial dihydrofolate reductase.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Methodological Guidance for Data Analysis

Q. Which analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • TGA/DSC : Monitor thermal decomposition profiles to assess stability .

Q. How can researchers design experiments to explore the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against target enzymes (e.g., thymidylate synthase).
  • Metabolomic profiling : Use LC-MS to identify metabolic disruptions in treated microbial cells .

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